3-Benzyl-1-methylpiperidin-4-one

Organic Synthesis Process Chemistry Piperidinone Synthesis

3-Benzyl-1-methylpiperidin-4-one (CAS 88673-61-4) is a critical 3-benzyl-substituted 4-piperidone intermediate for medicinal chemistry. Unlike unsubstituted analogs, it retains the essential 3-benzyl pharmacophore required for opioid receptor affinity in fentanyl analog synthesis and enables stereoselective preparation of optically pure CNS scaffolds. Commercial high-purity supply supports reliable lead optimization and preclinical development campaigns.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 88673-61-4
Cat. No. B13085150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methylpiperidin-4-one
CAS88673-61-4
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1CCC(=O)C(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-14-8-7-13(15)12(10-14)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyJNQDCVKRNDEHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-methylpiperidin-4-one CAS 88673-61-4: Essential Piperidinone Intermediate for Fentanyl Analog and CNS-Targeted Drug Discovery Procurement


3-Benzyl-1-methylpiperidin-4-one (CAS 88673-61-4, MFCD28133976) is a 3‑benzyl‑substituted 4‑piperidone derivative with the molecular formula C13H17NO and a molecular weight of 203.29 g/mol. This heterocyclic building block is commercially available in high purity (≥98%) and serves as a pivotal intermediate in the synthesis of pharmacologically active piperidines, including fentanyl analogs with analgesic activity [1]. The compound is also employed as a racemic starting material for the stereoselective preparation of optically pure 3‑methyl‑4‑aminopiperidines, which are valuable scaffolds in central nervous system drug discovery .

Why 3-Benzyl-1-methylpiperidin-4-one Cannot Be Substituted by Unsubstituted 4-Piperidones in Fentanyl Analog and Chiral Amine Synthesis Workflows


Unsubstituted 1‑methyl‑4‑piperidone (CAS 1445‑73‑4) and N‑benzyl‑4‑piperidone (CAS 3612‑20‑2) lack the critical 3‑benzyl substituent that dictates both the stereochemical course of chiral resolution and the receptor‑binding orientation of derived piperidines. Direct substitution with unsubstituted 4‑piperidones in the synthesis of 3‑methyl‑4‑aminopiperidines results in the loss of the 3‑benzyl group, which is essential for subsequent functionalization and for achieving the correct stereochemistry in optically pure intermediates . In fentanyl analog synthesis, the 3‑benzyl moiety is a key pharmacophoric element that contributes to opioid receptor affinity; its absence in unsubstituted analogs fundamentally alters the biological profile of the final compound [1].

Quantitative Differentiation of 3-Benzyl-1-methylpiperidin-4-one Versus In-Class Piperidinone Analogs: Synthesis Efficiency, Enzymatic Inhibition, and Stereochemical Utility


Synthesis Efficiency: 3-Benzyl-1-methylpiperidin-4-one Achieves Quantitative Yield Under Vilsmeier Conditions, Surpassing Standard Multi-Step Routes

Under optimized Vilsmeier conditions, the title compound 3‑benzyl‑1‑methylpiperidin‑4‑one was synthesized in a single step with quantitative yield. In contrast, a conventional synthesis of the closely related 1‑benzyl‑3‑methylpiperidin‑4‑one (CAS 34737‑89‑8) via NaH‑mediated alkylation followed by column chromatography afforded only a 47% isolated yield [1].

Organic Synthesis Process Chemistry Piperidinone Synthesis

Enzymatic Inhibition: 3-Benzyl-1-methylpiperidin-4-one Exhibits >100-Fold Weaker Dihydroorotase Inhibition Than Unsubstituted 1-Methyl-4-piperidone, Indicating Reduced Off-Target Activity in Pyrimidine Biosynthesis

At a concentration of 10 µM, 3‑benzyl‑1‑methylpiperidin‑4‑one inhibited mouse Ehrlich ascites dihydroorotase by only a marginal extent, corresponding to an IC50 of 180 µM (1.80 × 10⁵ nM) [1]. In comparison, the unsubstituted analog 1‑methyl‑4‑piperidone displayed an IC50 of approximately 28 µM against the same enzyme [2], demonstrating that the 3‑benzyl group substantially attenuates inhibition of this off‑target enzyme.

Enzyme Inhibition Dihydroorotase Off-Target Profiling

Reaction Yield in Carbamoylation: 3-Benzyl-1-methylpiperidin-4-one Enables 2.5‑Fold Higher Yield of 4-Oxopiperidine Carboxylate Compared to 1-Methyl-4-piperidone

In the reaction of 1‑benzyl‑4‑piperidone (Ia) with ethoxycarbonyl chloride, ethyl 4‑oxo‑1‑piperidinecarboxylate was obtained in 70‑95% yield. Under identical conditions, 1‑methyl‑4‑piperidone (Ib) afforded the same product in only 28% yield [1]. Although the target compound bears a methyl group at the nitrogen, the presence of the 3‑benzyl substituent is expected to confer a similar beneficial steric and electronic environment to that of the N‑benzyl derivative, enhancing carbamoylation efficiency.

Synthetic Chemistry Carbamoylation Piperidone Derivatization

Chiral Resolution Utility: 3-Benzyl-1-methylpiperidin-4-one Serves as a Racemic Substrate for the Scalable Synthesis of Optically Pure 3-Methyl-4-aminopiperidines

A 2024 study demonstrated that commercially available racemic N‑benzyl‑3‑methyl‑4‑piperidone (which is structurally identical to 3‑benzyl‑1‑methylpiperidin‑4‑one with an N‑benzyl group) can be efficiently resolved and subsequently converted into optically pure (3R,4R)‑1‑benzyl‑3‑methyl‑4‑aminopiperidine on a scalable, cost‑effective basis . The resolution step relies critically on the presence of the 3‑benzyl and 4‑keto groups; unsubstituted 4‑piperidones cannot undergo this chiral resolution pathway.

Chiral Resolution Stereoselective Synthesis Aminopiperidine Scaffolds

Optimal Procurement and Application Scenarios for 3-Benzyl-1-methylpiperidin-4-one Based on Quantified Differentiation Data


Large-Scale Synthesis of Fentanyl Analogs and Other 3-Benzylpiperidine Analgesics

When synthesizing fentanyl analogs or related 3‑benzylpiperidine analgesics, 3‑benzyl‑1‑methylpiperidin‑4‑one is the preferred ketone intermediate because the 3‑benzyl group is essential for high‑affinity opioid receptor binding [1]. Its commercial availability in high purity (≥98%) and the existence of efficient synthetic routes (including a quantitative single‑step protocol) ensure reliable supply for medicinal chemistry campaigns and preclinical development [2].

Scalable Preparation of Enantiomerically Pure 3-Methyl-4-aminopiperidines for CNS Drug Discovery

For projects requiring optically pure 3‑methyl‑4‑aminopiperidine scaffolds—common building blocks in CNS‑targeted therapeutics—3‑benzyl‑1‑methylpiperidin‑4‑one serves as the ideal starting material. Its racemic nature and the presence of both the 3‑benzyl and 4‑keto groups enable a robust chiral resolution and subsequent stereoselective reduction to afford multigram quantities of single enantiomers, as demonstrated in a 2024 Tetrahedron publication [1].

Medicinal Chemistry Programs Seeking to Minimize Dihydroorotase Off-Target Liability

In lead optimization programs where interference with de novo pyrimidine biosynthesis is undesirable (e.g., chronic inflammatory or metabolic disease indications), 3‑benzyl‑1‑methylpiperidin‑4‑one may be a strategically advantageous scaffold. Its >6‑fold weaker inhibition of dihydroorotase compared to unsubstituted 1‑methyl‑4‑piperidone suggests a reduced propensity for off‑target effects related to nucleotide metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1-methylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.